molecular formula C35H34N6O3 B584419 JMV3002 CAS No. 925239-03-8

JMV3002

Cat. No.: B584419
CAS No.: 925239-03-8
M. Wt: 586.7 g/mol
InChI Key: UMGBPWZCCHVQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for JMV3002 involve trisubstituted 1,2,4-triazole derivatives.
    • Reaction conditions and industrial production methods are not explicitly mentioned in the available information.
  • Chemical Reactions Analysis

    • JMV3002 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not specified.
    • Major products formed from these reactions are not detailed.
  • Scientific Research Applications

    • JMV3002 has applications in several fields:

        Chemistry: Research on ghrelin receptor antagonists and their interactions.

        Biology: Investigating ghrelin signaling pathways and their impact on metabolism.

        Medicine: Potential therapeutic use in obesity management or appetite control.

        Industry: Development of pharmaceuticals targeting ghrelin receptors.

  • Mechanism of Action

    • JMV3002 exerts its effects by antagonizing the ghrelin receptor.
    • Molecular targets include the growth hormone secretagogue receptor.
    • The exact pathways involved are not explicitly described.
  • Comparison with Similar Compounds

    • JMV3002’s uniqueness lies in its specific binding to the ghrelin receptor.
    • Similar compounds are not listed in the available information.

    Properties

    IUPAC Name

    N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UMGBPWZCCHVQAY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H34N6O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20693993
    Record name N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20693993
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    586.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    925239-03-8
    Record name N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20693993
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How does JMV3002 interact with the ghrelin system to affect food intake?

    A: this compound acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, this compound reduces ghrelin's effects, leading to decreased food intake. [, ]

    Q2: What evidence supports the role of this compound in influencing feeding behavior?

    A: Studies show that central administration of this compound effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of this compound seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []

    Q3: Are there differences in this compound's effects based on reproductive state?

    A: Research indicates that the food intake reduction caused by this compound is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.

    Q4: Beyond food intake, has this compound demonstrated other effects in research?

    A: One study observed that daily intracerebroventricular injections of this compound in Wistar rats led to increased wheel-running activity. [] This suggests that this compound might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.

    Q5: What are the limitations of current research on this compound?

    A5: While the available research provides valuable insights into this compound's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how this compound interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of this compound administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.